2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate: is a complex organic compound with the molecular formula C19H17F2N3O4 It is characterized by the presence of a nitro group, a piperidine ring, and a difluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate typically involves multiple steps:
Formation of the Nitrobenzaldehyde Intermediate: The starting material, 3-nitro-4-(piperidin-1-yl)benzaldehyde, is synthesized through nitration of 4-(piperidin-1-yl)benzaldehyde.
Condensation Reaction: The nitrobenzaldehyde intermediate undergoes a condensation reaction with 2,6-difluorobenzoic acid to form the final product. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Reduction of Nitro Group: Formation of 3-amino-4-(piperidin-1-yl)phenyl derivative.
Substitution Reactions: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and difluorobenzoate moiety may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 3-nitro-4-(piperidin-1-yl)benzaldehyde
- 2,6-difluorobenzoic acid
- 3-amino-4-(piperidin-1-yl)phenyl derivatives
Comparison:
- Uniqueness: The combination of a nitro group, piperidine ring, and difluorobenzoate moiety in (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate is unique and not commonly found in other compounds. This unique structure imparts specific chemical and biological properties that are valuable in various applications.
- Chemical Properties: Compared to similar compounds, (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate exhibits distinct reactivity patterns due to the presence of multiple functional groups.
This detailed article provides a comprehensive overview of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17F2N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-5-4-6-15(21)18(14)19(25)28-22-12-13-7-8-16(17(11-13)24(26)27)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10H2/b22-12+ |
InChI Key |
GWNNZQSFEKYADA-WSDLNYQXSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.